2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate is a synthetic organic compound with the molecular formula C15H13F3N2O4 It is characterized by the presence of a trifluoroethyl group, a methoxyphenoxy group, and a pyridinylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate typically involves the reaction of 2-(4-methoxyphenoxy)pyridine-3-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate
- 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate
- 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate is unique due to the presence of both the methoxyphenoxy and pyridinylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-22-10-4-6-11(7-5-10)24-13-12(3-2-8-19-13)20-14(21)23-9-15(16,17)18/h2-8H,9H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWXVXREIACDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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